N-(4-bromo-2-fluorophenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Overview
Description
N-(4-bromo-2-fluorophenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C18H16BrFN4OS and its molecular weight is 435.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-bromo-2-fluorophenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is 434.02122 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antifungal and Apoptotic Effects
Compounds with triazole-oxadiazole structures have been synthesized and studied for their antifungal and apoptotic activities against Candida species. Notably, compounds showed potent antifungal properties and non-toxicity towards healthy cells, with one exhibiting apoptotic effects on Candida via Annexin V-PI with flow cytometry, suggesting a mechanism of action that could be explored for similar compounds like N-(4-bromo-2-fluorophenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide (Çavușoğlu, Yurttaş, & Cantürk, 2018).
Inhibitory Activity against Mushroom Tyrosinase
Triazole-based compounds have been identified as potent inhibitors of mushroom tyrosinase, a critical enzyme in melanogenesis. The inhibition of tyrosinase by such compounds, including detailed interaction profiles through molecular docking studies, offers a pathway for developing novel skin-whitening agents or treatments for hyperpigmentation disorders (Hassan et al., 2022).
Anticancer Agents
The synthesis of 5-methyl-4-phenyl thiazole derivatives, including those with acetamide groups, has been explored for anticancer activity. Some synthesized compounds demonstrated selectivity and potency against human lung adenocarcinoma cells, with certain derivatives showing high apoptosis rates, highlighting their potential as novel anticancer agents (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Anti-inflammatory Activity
Novel derivatives of N-(3-chloro-4-flurophenyl)-2-acetamides have been synthesized and evaluated for their anti-inflammatory activities. Some derivatives demonstrated significant activity, providing a basis for the development of new anti-inflammatory drugs. This research avenue could be relevant for compounds with similar functionalities, suggesting potential pharmacological applications (Sunder & Maleraju, 2013).
Antimicrobial Profile
Schiff bases and thiazolidinone derivatives, including those with bromo and fluoro substituents, have been synthesized and evaluated for their antibacterial and antifungal activities. Such studies underline the broad-spectrum antimicrobial potential of these compounds, which could extend to similar acetamide derivatives (Fuloria, Fuloria, & Gupta, 2014).
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrFN4OS/c1-11-5-3-4-6-13(11)17-22-23-18(24(17)2)26-10-16(25)21-15-8-7-12(19)9-14(15)20/h3-9H,10H2,1-2H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQIDILOXNVJQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(N2C)SCC(=O)NC3=C(C=C(C=C3)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrFN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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